molecular formula C25H24N4O4 B2945671 1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2380182-23-8

1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione

Cat. No.: B2945671
CAS No.: 2380182-23-8
M. Wt: 444.491
InChI Key: GVFDBVWPOUYONV-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, followed by decarboxylation and acylation with succinic anhydride . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly, one-pot synthesis techniques. These methods combine phthalic anhydride with anilines and anthranilamide in water without any catalyst, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are various quinazolinone derivatives, each with unique biological activities .

Scientific Research Applications

1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like NOS-II and TNF-α, which are involved in inflammatory processes. It also interacts with various receptors and proteins, modulating their activity and leading to its biological effects .

Properties

IUPAC Name

1-[4-[4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-22-9-10-23(31)29(22)19-7-5-18(6-8-19)24(32)27-13-11-17(12-14-27)15-28-16-26-21-4-2-1-3-20(21)25(28)33/h1-8,16-17H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFDBVWPOUYONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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